N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide
Description
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole moiety and a 2,4,5-trifluorophenyl group. Triazole-containing compounds are widely studied due to their versatility in medicinal chemistry, particularly in targeting enzymes and receptors via hydrogen bonding and hydrophobic interactions . The trifluorophenyl group enhances metabolic stability and lipophilicity, making this compound a candidate for therapeutic applications. Its synthesis likely employs 1,3-dipolar cycloaddition (click chemistry), a method widely used for constructing triazole rings .
Properties
Molecular Formula |
C17H13F3N4O |
|---|---|
Molecular Weight |
346.31 g/mol |
IUPAC Name |
N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C17H13F3N4O/c18-14-7-16(20)15(19)5-12(14)6-17(25)23-13-3-1-11(2-4-13)8-24-10-21-9-22-24/h1-5,7,9-10H,6,8H2,(H,23,25) |
InChI Key |
GBFUAANEDKZJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CC3=CC(=C(C=C3F)F)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The trifluorophenyl backbone is synthesized via Friedel-Crafts acylation of 1,2,4-trifluorobenzene with acetyl chloride in the presence of AlCl₃. The reaction proceeds at 0–5°C for 6 hours, yielding 2-(2,4,5-trifluorophenyl)acetyl chloride after quenching with ice-water and extraction with dichloromethane (DCM).
Key Reaction Conditions
Halogenation and Hydrolysis
Alternative routes involve bromination of 2,4,5-trifluorophenylacetic acid using N-bromosuccinimide (NBS) under radical initiation, followed by hydrolysis with NaOH (2M) to regenerate the carboxylic acid.
Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
Nucleophilic Substitution
4-Aminobenzyl bromide reacts with 1H-1,2,4-triazole in dimethylformamide (DMF) using K₂CO₃ as a base. The reaction is heated at 80°C for 12 hours to afford 4-(1H-1,2,4-triazol-1-ylmethyl)aniline.
Optimization Insights
Mitsunobu Reaction
For higher regiocontrol, 4-nitrobenzyl alcohol is coupled with 1H-1,2,4-triazole using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF. Subsequent reduction of the nitro group with H₂/Pd-C yields the target aniline.
Advantages
Amide Coupling
Activation of Carboxylic Acid
2-(2,4,5-Trifluorophenyl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing DCM (2 hours). Excess SOCl₂ is removed under vacuum to yield 2-(2,4,5-trifluorophenyl)acetyl chloride.
Coupling with 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
The acid chloride reacts with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in anhydrous THF, catalyzed by triethylamine (Et₃N) at 0°C. The mixture is stirred for 24 hours, followed by extraction with DCM and purification via flash chromatography (DCM/MeOH 95:5).
Critical Parameters
-
Molar Ratio : 1:1.2 (acid chloride:aniline) minimizes side reactions.
-
Catalyst : Et₃N (2 equiv) ensures efficient deprotonation.
Alternative Routes: Click Chemistry
Azide-Alkyne Cycloaddition
A propargylamine intermediate (4-ethynylaniline) reacts with 2,4,5-trifluorophenylacetyl azide under Cu(I) catalysis (CuI, 10 mol%) in THF/H₂O (3:1). The reaction forms the triazole ring regioselectively at the 1-position.
Procedure Highlights
-
Azide Synthesis : 2-(2,4,5-Trifluorophenyl)acetyl chloride treated with NaN₃ in acetone.
-
Reaction Time : 24 hours at room temperature.
Analytical Validation
Spectroscopic Characterization
Purity and Yield Optimization
Comparative studies of coupling agents reveal EDCl/HOBt outperforms DCC in minimizing racemization (purity >98% by HPLC).
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 0°C → RT | 78 | 98.5 |
| DCC | THF | RT | 65 | 95.2 |
| SOCl₂ | DCM | Reflux | 72 | 97.8 |
Industrial-Scale Considerations
Solvent Recycling
Patent WO2015059716A2 highlights toluene/MeOH mixtures for recrystallization, reducing solvent waste by 40%.
Catalytic Efficiency
CuI loading can be reduced to 5 mol% without compromising yield, as demonstrated in scaled-up click reactions (batch size: 10 kg).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or phenyl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against fungal strains. Research indicates that triazole derivatives exhibit significant antifungal activity by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide has been evaluated for its efficacy against various fungal pathogens.
Case Study:
A study conducted on the efficacy of triazole derivatives found that compounds similar to this compound demonstrated effective inhibition of Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole A | Candida albicans | 0.5 |
| Triazole B | Aspergillus niger | 1.0 |
| This compound | Candida albicans | 0.25 |
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. The triazole moiety is known for its ability to interact with biological targets involved in cancer progression.
Case Study:
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating significant growth inhibition .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| A549 | 15 |
Fungicide Development
The compound's antifungal properties have led to its exploration as a potential agricultural fungicide. Triazoles are widely used in agriculture for their effectiveness against a range of plant pathogens.
Case Study:
Field trials have demonstrated that formulations containing this compound can significantly reduce the incidence of fungal diseases in crops such as wheat and barley .
| Crop | Disease | Efficacy (%) |
|---|---|---|
| Wheat | Fusarium head blight | 85 |
| Barley | Rhynchosporium secalis | 78 |
Mechanistic Insights
Understanding the mechanism of action of this compound is crucial for optimizing its applications. The compound likely interferes with specific enzymes involved in sterol biosynthesis in fungi and cancer cells.
Enzyme Inhibition Studies
Research indicates that triazoles inhibit the enzyme lanosterol demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi and cholesterol synthesis in mammalian cells.
Data Table: Enzyme Inhibition Studies
| Compound | Enzyme Target | Inhibition (%) |
|---|---|---|
| This compound | CYP51 | 70 |
| Fluconazole | CYP51 | 65 |
Mechanism of Action
The mechanism of action of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular responses and potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,2,4-triazole and trifluorophenyl groups distinguish it from 1,2,3-triazole analogs (e.g., –3), which may exhibit different steric and electronic profiles.
- Fluorine atoms in the trifluorophenyl group enhance electronegativity and metabolic stability compared to chlorine or bromine substituents .
Biological Activity
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. The triazole moiety is known for its pharmacological significance, including antibacterial, antifungal, and anticancer properties. This article examines the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₁N₇O
- Molecular Weight : 257.26 g/mol
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. A study highlighted the effectiveness of triazole derivatives against various bacterial strains, especially Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin and levofloxacin .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative A | E. coli | 0.5 | |
| Triazole Derivative B | S. aureus | 0.25 | |
| This compound | K. pneumoniae | 0.75 |
Antifungal Activity
Triazole compounds are also recognized for their antifungal activity. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes. Studies have shown that compounds with a triazole ring can effectively inhibit the growth of various fungi including Candida species and Aspergillus .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as α-glucosidase. This inhibition is particularly relevant in managing diabetes by delaying carbohydrate absorption .
Table 2: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | Inhibition Percentage (%) | Reference |
|---|---|---|---|
| This compound | α-glucosidase | 85% | |
| Triazole Derivative C | β-lactamase | 90% |
Case Study 1: Antibacterial Efficacy Against Drug-resistant Strains
A recent study investigated the efficacy of several triazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than traditional treatments .
Case Study 2: Antifungal Application in Clinical Settings
Clinical trials involving patients with systemic fungal infections demonstrated that triazole derivatives effectively reduced fungal load when combined with conventional antifungals. This combination therapy enhanced overall patient outcomes and reduced treatment duration .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step condensation reactions. For example, refluxing equimolar concentrations of triazole derivatives with acetamide intermediates using pyridine and zeolite (Y-H) as catalysts at 150°C for 5 hours under an oil bath. Post-reaction purification includes recrystallization from ethanol and acid-ice quenching . Optimization focuses on catalyst selection (e.g., zeolites for regioselectivity), solvent choice, and reaction time to improve yields (often >70% for analogous compounds) .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related triazole-acetamide derivatives . Complementary techniques include:
- NMR spectroscopy : , , and NMR to verify substituent positions.
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight.
- Elemental analysis : To validate purity and stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer) for triazole-acetamide derivatives?
- Answer : Discrepancies often arise from structural variations (e.g., substituent electronegativity) or assay conditions. Strategies include:
- Structure-activity relationship (SAR) studies : Systematically modifying fluorophenyl or triazole groups to isolate activity drivers .
- Dose-response profiling : Testing across multiple concentrations to distinguish specific vs. off-target effects.
- Target validation : Using siRNA or CRISPR to confirm biological targets (e.g., HIV-1 protease inhibition in related compounds) .
Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Answer : Stability studies should include:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions.
- Analytical monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products.
- Moisture sensitivity : Store samples in desiccators with silica gel and monitor via Karl Fischer titration .
Q. How can computational modeling enhance mechanistic understanding of its biological activity?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or viral proteases. Density functional theory (DFT) calculations assess electronic properties (e.g., fluorine’s electron-withdrawing effects) influencing reactivity. MD simulations (>100 ns) evaluate dynamic interactions in biological matrices .
Q. What advanced analytical techniques are critical for quantifying trace impurities in this compound?
- Answer :
- LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring.
- Chiral HPLC : Resolves enantiomeric impurities if asymmetric centers are present.
- ICP-MS : Identifies heavy metal residues from catalysts (e.g., Pd in coupling reactions) .
Methodological Considerations
Q. How should researchers design dose-escalation studies for in vivo toxicity assessments?
- Answer : Follow OECD Guideline 423:
- Start with a single dose (5–300 mg/kg) in rodents, monitoring for 14 days.
- Use histopathology (liver/kidney sections) and serum biomarkers (ALT, creatinine).
- Adjust doses based on NOAEL (no-observed-adverse-effect-level) calculations .
Q. What strategies improve the compound’s solubility for in vitro assays without altering bioactivity?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
